2-Hydroxyquinoline

Description

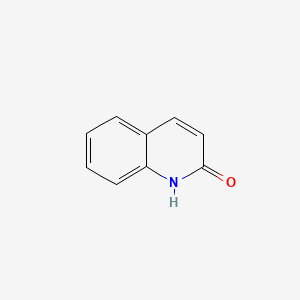

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFMEBWQUVKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058769 | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |

| Record name | 2-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070254421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104534807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803BHY7QWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Analysis of 2-Hydroxyquinoline Tautomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of the tautomeric equilibrium between 2-hydroxyquinoline and its keto form, 2-quinolone (also known as carbostyril). Understanding this equilibrium is crucial for researchers in drug development and medicinal chemistry, as the different tautomeric forms of a molecule can exhibit distinct biological activities, solubilities, and pharmacokinetic properties.

The Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium with its tautomer, 2-quinolone. This is a classic example of keto-enol tautomerism, where the proton and a double bond shift their positions. The equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of any substituents on the quinoline ring. In most common solvents, the equilibrium heavily favors the 2-quinolone (keto) form.[1]

The two primary tautomers are:

-

This compound (Enol form): An aromatic alcohol.

-

2-Quinolone (Keto form): An α,β-unsaturated amide (a lactam).

The interconversion between these two forms is slow on the NMR timescale, which allows for the simultaneous observation and quantification of both species in solution using NMR spectroscopy.

Quantitative NMR (qNMR) for Tautomer Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the relative concentrations of different species in a mixture, making it ideal for studying tautomeric equilibria. By carefully acquiring and processing the NMR data, the ratio of the tautomers can be accurately determined by comparing the integrated intensities of signals unique to each form.

Data Presentation

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the dominant 2-quinolone (keto) form in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). It is important to note that obtaining a complete and distinct set of NMR signals for the minor this compound (enol) form of the unsubstituted parent compound is challenging due to its low abundance in common NMR solvents. The chemical shifts for the enol form are therefore often inferred from derivatives that favor this tautomer or from computational studies.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 2-Quinolone (Keto Form)

| Proton | CDCl₃ | DMSO-d₆ |

| H3 | ~6.7 | ~6.5 |

| H4 | ~7.8 | ~7.9 |

| H5 | ~7.5 | ~7.6 |

| H6 | ~7.2 | ~7.2 |

| H7 | ~7.5 | ~7.4 |

| H8 | ~7.3 | ~7.3 |

| NH | Variable | ~11.8 |

Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions. The NH proton signal in CDCl₃ is often broad and its chemical shift is highly dependent on concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Quinolone (Keto Form)

| Carbon | CDCl₃ | DMSO-d₆ |

| C2 | ~162 | ~162 |

| C3 | ~122 | ~121 |

| C4 | ~140 | ~140 |

| C4a | ~116 | ~115 |

| C5 | ~128 | ~128 |

| C6 | ~122 | ~122 |

| C7 | ~130 | ~130 |

| C8 | ~115 | ~115 |

| C8a | ~139 | ~139 |

Note: The chemical shifts are approximate and serve as a general guide.

Experimental Protocols for NMR Analysis

The following provides a detailed methodology for the quantitative NMR analysis of this compound tautomerism.

Sample Preparation

-

Weighing: Accurately weigh a known amount of this compound (e.g., 5-10 mg) into a clean, dry vial.

-

Solvent Addition: Add a precise volume (e.g., 0.6 mL) of the desired deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. For quantitative analysis, the use of a high-purity solvent is recommended.

-

Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be optimized.

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹H NMR Experiment:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).

-

Relaxation Delay (d1): This is a critical parameter for qNMR. A sufficiently long relaxation delay must be used to ensure complete relaxation of all relevant protons. A common practice is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For accurate results, a T₁ determination experiment (e.g., inversion-recovery) should be performed. If T₁ values are not known, a conservative d1 of 30-60 seconds is often used.

-

Pulse Width: Use a calibrated 90° pulse width.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

-

Spectral Width: Ensure the spectral width encompasses all signals of interest.

-

-

¹³C NMR Experiment:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment can be used for signal identification. For quantitative ¹³C NMR, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay is necessary.

-

Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the signal shapes.

-

Data Processing and Analysis

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the signals corresponding to unique protons of the this compound (enol) and 2-quinolone (keto) tautomers. For example, the vinylic proton H3 of the keto form often provides a well-resolved signal that can be compared to a distinct signal from the enol form.

-

Calculation of Tautomeric Ratio and Equilibrium Constant (K_eq):

-

The mole fraction of each tautomer can be calculated from the integrated areas of their respective signals.

-

Let A_keto be the integrated area of a signal corresponding to the keto form (normalized for the number of protons it represents) and A_enol be the integrated area of a signal for the enol form (also normalized).

-

The percentage of the keto form is calculated as: % Keto = (A_keto / (A_keto + A_enol)) * 100

-

The percentage of the enol form is calculated as: % Enol = (A_enol / (A_keto + A_enol)) * 100

-

The equilibrium constant (K_eq) is the ratio of the concentrations of the products to the reactants. For the equilibrium: this compound (enol) ⇌ 2-quinolone (keto), the equilibrium constant is: K_eq = [2-quinolone] / [this compound] = A_keto / A_enol

-

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of 2-Hydroxyquinoline

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its importance stems not just from its core structure, but from its existence as a dynamic equilibrium of two constitutional isomers, or tautomers: the enol (lactim) form and the keto (lactam) form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.

The two tautomers, this compound (enol) and 2(1H)-quinolone (keto), possess distinct electronic, structural, and chemical properties.[1] This duality is not a mere chemical curiosity; it has profound implications for molecular recognition, biological activity, and pharmacokinetic profiles. For drug development professionals, understanding and controlling this tautomeric equilibrium is critical, as the dominant form of the molecule under physiological conditions will dictate its interaction with biological targets like enzymes and receptors. This guide provides a detailed examination of the core principles, quantitative data, and experimental methodologies related to the keto-enol tautomerism of this compound.

The Tautomeric Equilibrium: A Balancing Act

The interconversion between the enol and keto forms is a reversible process, establishing an equilibrium that can be influenced by various environmental factors.

-

This compound (Enol/Lactim Form): This form contains a hydroxyl (-OH) group directly attached to the quinoline ring, rendering the heterocyclic ring fully aromatic.

-

2(1H)-Quinolone (Keto/Lactam Form): This form features a carbonyl group (C=O) and an N-H bond within the heterocyclic ring, which disrupts the aromaticity of that specific ring.

The position of this equilibrium is highly sensitive to the surrounding environment, primarily the polarity of the solvent. In aqueous and other polar environments, the equilibrium significantly favors the keto (lactam) form. This is because the lactam tautomer possesses a larger dipole moment, partly due to a zwitterionic resonance structure, which is stabilized by polar solvent molecules.[1] Conversely, in the gas phase or non-polar solvents, the enol (lactim) form is found to be more stable, albeit by a small margin.[1]

Caption: Keto-enol equilibrium of this compound.

Quantitative Analysis of Tautomeric Stability

The relative stability of the tautomers can be quantified through thermodynamic data, such as the equilibrium constant (KT = [keto]/[enol]) and differences in Gibbs free energy (ΔG) or enthalpy of formation (ΔHf). Computational studies and experimental measurements provide valuable insights into these parameters under various conditions.

The following table summarizes key quantitative data regarding the relative stability of the this compound tautomers.

| Parameter | Value | Condition / Solvent | Method | Reference |

| Energy Difference | Keto form is more stable by ~5 kcal/mol | Water | Experimental Estimation | [1] |

| Energy Difference | Enol (lactim) form is more stable by 0.3 kcal/mol | Gas Phase | Calorimetry | [1] |

| S1 ← S0 Origin (Keto) | 29,112 cm-1 | Supersonic Jet Expansion | Fluorescence Spectroscopy | [1] |

| S1 ← S0 Origin (Enol) | 31,349 cm-1 | Supersonic Jet Expansion | Fluorescence Spectroscopy | [1] |

| ΔΔfH298 (Isomerization) | Enol (11) is most stable hydroxyquinoline isomer | Gas Phase | CBS-QB3 Calculation |

Note: The table highlights the dramatic shift in stability between the gas phase and polar solvents. The higher energy electronic transition for the enol form is consistent with its fully aromatic structure.

Experimental Protocols for Tautomer Analysis

A multi-faceted approach combining spectroscopic and computational methods is typically employed to characterize and quantify the keto-enol equilibrium.

Spectroscopic Methodologies

A. UV-Vis Absorption Spectroscopy This technique is used to identify the presence of each tautomer in solution. The enol and keto forms have distinct electronic transitions and thus different absorption maxima.

-

Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound (e.g., 10-4 to 10-5 M) in solvents of varying polarity (e.g., cyclohexane, acetonitrile, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm) using a dual-beam spectrophotometer.

-

Analysis: The enol form typically exhibits a π-π* transition at a shorter wavelength (higher energy) compared to the keto form. The presence of two distinct bands or a shift in the main absorption band with solvent polarity indicates a shift in the tautomeric equilibrium. An isosbestic point, where the molar absorptivity of both tautomers is equal, can be used for quantitative analysis.[2]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are powerful tools for unambiguously identifying and quantifying the tautomers in solution, as the chemical environments of the nuclei differ significantly between the two forms.

-

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a known concentration.

-

Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra. Key parameters include a sufficient relaxation delay (D1) to ensure accurate signal integration for quantification.[3]

-

Analysis:

-

In 1H NMR, the enol form is characterized by an O-H proton signal, while the keto form shows a distinct N-H proton signal.

-

In 13C NMR, the carbon at the 2-position will show a chemical shift characteristic of a C-O bond in the enol form and a C=O (carbonyl) bond in the keto form.

-

The ratio of the tautomers is determined by integrating the well-resolved, characteristic signals for each form.[4]

-

-

C. Fluorescence Spectroscopy The two tautomers exhibit different fluorescence properties. In supersonic jet expansions, distinct emission spectra have been observed for both the lactim and lactam forms, with origins at 31,349 cm⁻¹ and 29,112 cm⁻¹ respectively.[1]

-

Protocol:

-

Sample Preparation: Use dilute solutions to avoid aggregation and inner-filter effects. For gas-phase studies, employ a supersonic jet expansion to produce rotationally and vibrationally cold molecules.[1]

-

Data Acquisition: Record fluorescence excitation and emission spectra by selectively exciting each tautomer at its specific absorption wavelength.

-

Analysis: The difference in the emission maxima and quantum yields can be used to study the equilibrium and investigate excited-state proton transfer (ESPT) phenomena.

-

Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for complementing experimental data.

-

Protocol:

-

Structure Optimization: The geometries of both the enol and keto tautomers are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5]

-

Energy Calculation: Single-point energy calculations are performed on the optimized structures to determine their relative stabilities. High-level composite methods like CBS-QB3 or G4 can provide highly accurate gas-phase enthalpies of formation.[6]

-

Solvent Effects: The influence of solvents is modeled using continuum models like the Polarizable Continuum Model (PCM).

-

Analysis: Calculated energy differences (ΔE or ΔG) between the tautomers in the gas phase and in different solvents can be directly compared with experimental findings to validate the computational model and predict the equilibrium position in various environments.

-

Caption: General workflow for analyzing keto-enol tautomerism.

Significance in Drug Development and Biological Systems

The tautomeric state of a drug molecule is a critical determinant of its biological function. The keto and enol forms of this compound derivatives have different hydrogen bonding capabilities, shapes, and electronic distributions, which directly impact their pharmacological profiles.

-

Drug-Receptor Interactions: The ability to act as a hydrogen bond donor or acceptor is fundamental to molecular recognition. The enol form presents a hydroxyl group (donor and acceptor) and a pyridine nitrogen (acceptor). The keto form presents an amide N-H group (donor) and a carbonyl oxygen (strong acceptor). A drug's binding affinity and selectivity for its target protein can be drastically different depending on which tautomer is present at the binding site.

-

Physicochemical Properties: Tautomerism affects key properties like lipophilicity (logP), solubility, and membrane permeability. The more polar keto form generally exhibits higher aqueous solubility, while the less polar enol form may more readily cross lipid membranes. These properties are central to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.

-

Bioisosterism and Lead Optimization: In drug design, understanding the preferred tautomeric form allows for the rational design of analogues. By modifying substituents, chemists can intentionally shift the equilibrium to favor the more active or bioavailable tautomer, a key strategy in lead optimization.

Caption: Tautomer-dependent biological activity pathways.

Conclusion

The keto-enol tautomerism of this compound is a fundamental characteristic that governs its chemical behavior and biological potential. The equilibrium is a delicate balance, readily shifted by environmental factors, with the more polar keto (lactam) form dominating in aqueous systems and the enol (lactim) form favored in the gas phase. A comprehensive understanding, achieved through a combination of advanced spectroscopic and computational methods, is paramount. For scientists in drug discovery and development, the ability to predict and control this tautomeric equilibrium is not merely an academic exercise but a crucial tool for designing safer, more effective therapeutic agents.

References

- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 2. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. comporgchem.com [comporgchem.com]

Synthesis of 2-Hydroxyquinoline from o-Aminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxyquinoline (also known as 2-quinolone) from o-aminophenol. The document details the core chemical principles, experimental methodologies, and quantitative data to support research and development in medicinal chemistry and materials science where the quinoline scaffold is of significant interest.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, this compound is a particularly important intermediate and target molecule due to its versatile chemical reactivity and the biological activity associated with its derivatives. The synthesis of this compound from readily available starting materials like o-aminophenol is a subject of ongoing research to develop efficient, scalable, and environmentally benign processes.

This guide focuses on the synthesis of this compound from o-aminophenol, primarily through reactions involving the condensation with α,β-unsaturated carbonyl compounds, a classic and adaptable strategy for quinoline ring formation.

Core Synthesis Strategy: The Doebner-von Miller Reaction

The most pertinent and historically significant method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds is the Doebner-von Miller reaction.[1][2] This acid-catalyzed reaction provides a versatile route to a wide range of quinoline derivatives. When applied to o-aminophenol, the reaction is expected to yield hydroxy-substituted quinolines.

The general mechanism involves the following key steps:

-

Michael Addition: The amino group of o-aminophenol undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring system.

Experimental Protocol: Synthesis of a this compound Analog

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |

| o-Aminophenol | 109.13 | 33.0 | 0.3 | 3 |

| o-Nitrophenol | 139.11 | 14.0 | 0.1 | 1 |

| Crotonaldehyde | 70.09 | 28.0 (42.0 mL) | 0.4 | 4 |

| 18% Hydrochloric Acid | - | 150 mL | - | - |

| Toluene | 92.14 | 400 mL (for extraction) | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

| Ammonia Water | - | As needed (for neutralization) | - | - |

Procedure

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 33.0 g (0.3 mol) of o-aminophenol in 150 mL of 18% hydrochloric acid is prepared.

-

Heating: The mixture is heated to reflux with stirring.

-

Addition of Reagents: A solution of 14.0 g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde is added dropwise to the refluxing mixture over a period of 30 minutes.

-

Reaction: The reaction mixture is maintained at reflux for an additional 2 hours.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The solution is neutralized with ammonia water.

-

The product is extracted with toluene (4 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is removed by rotary evaporation to yield a black solid.

-

The crude product is purified by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa.

-

Results

The described procedure yields 2-methyl-8-hydroxyquinoline as the final product with a reported yield of ≥85%.[3][4] The identity of the product was confirmed by mass spectrometry (MS (m/z): 159 (M+)) and 1H NMR spectroscopy.[3]

In this reaction, o-nitrophenol serves as the oxidizing agent, and as it is reduced, it forms o-aminophenol, which can then also react, thereby increasing the overall yield.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from the representative experimental protocol for the synthesis of 2-methyl-8-hydroxyquinoline.

| Parameter | Value | Reference |

| Reactants | ||

| o-Aminophenol | 33.0 g (0.3 mol) | [3][4] |

| o-Nitrophenol (Oxidant) | 14.0 g (0.1 mol) | [3][4] |

| Crotonaldehyde | 42.0 mL (0.4 mol) | [3][4] |

| Reaction Conditions | ||

| Solvent/Acid | 150 mL 18% HCl | [3][4] |

| Reaction Temperature | Reflux | [3][4] |

| Reaction Time | 2.5 hours | [3][4] |

| Product & Yield | ||

| Product | 2-Methyl-8-hydroxyquinoline | [3][4] |

| Yield | ≥85% | [3][4] |

| Purification | ||

| Method | Vacuum Distillation | [3][4] |

| Boiling Point | 149-155 °C at 246 Pa | [3] |

Conclusion

The synthesis of this compound and its derivatives from o-aminophenol is a well-established yet continually evolving field. The Doebner-von Miller reaction provides a robust and versatile platform for accessing these valuable compounds. The provided experimental protocol for the synthesis of a closely related analog, 2-methyl-8-hydroxyquinoline, demonstrates a high-yielding and practical application of this methodology. For drug development professionals and researchers, understanding these fundamental synthetic strategies is crucial for the design and synthesis of novel quinoline-based molecules with potential therapeutic applications. Further research into more sustainable and atom-economical methods, such as those employing modern catalytic systems, will continue to enhance the accessibility and utility of this important class of heterocyclic compounds.

References

- 1. 2-Quinolone synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 4. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

Mechanism of 2-Hydroxyquinoline synthesis

An In-depth Technical Guide on the Synthesis of 2-Hydroxyquinoline

Topic: Mechanism of this compound Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, which exists in tautomeric equilibrium with 2-quinolone, is a foundational heterocyclic scaffold.[1] Its derivatives are prevalent in pharmaceuticals, agrochemicals, and functional materials, exhibiting a wide array of biological activities.[2][3] The synthesis of this core structure has been a subject of extensive research, leading to the development of several classical named reactions and modern, more efficient methodologies. This guide provides a detailed technical overview of the core synthetic mechanisms, complete with experimental protocols, quantitative data, and visual pathways to aid researchers in their synthetic endeavors.

Knorr Quinoline Synthesis

First described by Ludwig Knorr in 1886, this synthesis is a direct and widely used method for preparing 2-hydroxyquinolines.[4][5] The reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[6][7]

Mechanism Overview

The reaction proceeds via an electrophilic aromatic substitution. The strong acid protonates the carbonyl groups of the β-ketoanilide, forming a highly electrophilic dicationic intermediate. This intermediate then undergoes an intramolecular attack from the aniline ring, followed by dehydration to yield the aromatic this compound.

Experimental Protocol

A solution of a β-ketoanilide is prepared in a suitable solvent. While stirring and maintaining a low temperature (typically 0-10 °C) with an ice bath, concentrated sulfuric acid is added slowly. After the addition is complete, the reaction mixture is heated (often to around 100 °C) for a period of 1 to 4 hours to facilitate the cyclization and dehydration steps.[7] Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate, the this compound product, is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and then purified, typically by recrystallization from ethanol or another suitable solvent.

Quantitative Data

| Starting Material (β-ketoanilide) | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Acetoacetanilide | Conc. H₂SO₄ | 100 | 2-3 | ~85-95 |

| Benzoylacetanilide | Polyphosphoric Acid (PPA) | 130-140 | 1-2 | ~90 |

| 3'-Methoxyacetoacetanilide | Conc. H₂SO₄ | 100 | 1 | ~78 |

Reaction Pathway

Caption: Pathway of the Knorr synthesis of 2-hydroxyquinolines.

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis, discovered in 1887, involves the reaction of anilines with β-ketoesters.[8][9] The reaction outcome is highly dependent on temperature. At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline.[10] However, at higher temperatures (thermodynamic control, >140 °C), the reaction follows the Knorr pathway: the aniline attacks the ester carbonyl to form a stable β-ketoanilide intermediate, which then cyclizes in the presence of acid to yield the this compound product.[8][11]

Mechanism Overview

Under thermodynamic conditions, the nucleophilic aniline attacks the more electrophilic ester carbonyl of the β-ketoester. This addition-elimination reaction forms a β-ketoanilide. This intermediate is then subjected to the Knorr synthesis conditions (strong acid, heat) to undergo intramolecular cyclization and dehydration, affording the this compound.

Experimental Protocol

An aniline derivative and a β-ketoester are mixed and heated to a high temperature (e.g., 140-160 °C) for 1-2 hours to form the anilide intermediate. After cooling, the crude anilide is added to an excess of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA) at a low temperature. The mixture is then heated (e.g., 100-120 °C) to induce cyclization. The work-up follows the same procedure as the Knorr synthesis: pouring the reaction mixture onto ice, followed by filtration, washing, and recrystallization of the this compound product.

Quantitative Data

| Aniline | β-Ketoester | Anilation Temp (°C) | Cyclization Temp (°C) | Yield (%) |

| Aniline | Ethyl acetoacetate | 140 | 110 (H₂SO₄) | ~70-80 |

| p-Toluidine | Ethyl acetoacetate | 150 | 110 (H₂SO₄) | ~75-85 |

| m-Chloroaniline | Ethyl benzoylacetate | 160 | 120 (PPA) | ~65-75 |

Reaction Pathway

Caption: Thermodynamic pathway of the Conrad-Limpach-Knorr reaction.

Camps Cyclization

The Camps cyclization is the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to produce a hydroxyquinoline.[12] This reaction is versatile as it can yield either 2-hydroxyquinolines or 4-hydroxyquinolines, with the product ratio being highly dependent on the substrate's structure and the specific reaction conditions employed.[13][14]

Mechanism Overview

The reaction proceeds via an intramolecular aldol-type condensation. The base (e.g., hydroxide) abstracts an acidic proton from the methyl group of the acetophenone moiety, forming an enolate. This enolate then attacks the amide carbonyl carbon. A subsequent dehydration step from the resulting intermediate leads to the formation of the this compound.

Experimental Protocol

The starting o-acylaminoacetophenone is dissolved in an alcoholic solvent, such as ethanol. An aqueous solution of a strong base, typically sodium or potassium hydroxide, is added to the mixture. The reaction is then heated to reflux for several hours until completion (monitored by TLC). After cooling to room temperature, the mixture is neutralized with an acid (e.g., acetic acid or dilute HCl), causing the product to precipitate. The solid this compound is then collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data

| Starting Material (o-acylaminoacetophenone) | Base | Solvent | Time (h) | Yield (%) |

| o-Acetamidoacetophenone | NaOH | Ethanol/H₂O | 4 | ~85 |

| o-Benzamidoacetophenone | KOH | Ethanol/H₂O | 6 | ~70 |

| 5-Chloro-o-acetamidoacetophenone | NaOEt | Ethanol | 3 | ~90 |

Reaction Pathway

Caption: Base-catalyzed pathway of the Camps cyclization reaction.

Modern Synthetic Approaches

While classical methods are robust, modern chemistry seeks to improve efficiency, reduce reaction times, and employ milder, more environmentally benign conditions.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. For quinoline synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields.[15][16] Microwave-assisted protocols have been successfully applied to Knorr, Friedländer, and other quinoline syntheses.[17][18]

Caption: A typical workflow for organic synthesis using a microwave reactor.

B. Metal-Catalyzed Synthesis

Transition-metal catalysis offers alternative pathways to quinoline and quinolone cores under mild conditions. Catalysts based on copper, palladium, and iron have been used for various cyclization and annulation strategies.[19][20] For instance, copper-catalyzed C-H/N-H annulation reactions can construct the quinolone ring system from appropriately substituted precursors.[1] Metal-free oxidative cyclization of 2-styrylanilines has also been developed as a green alternative.[21][22]

Caption: Key components influencing a metal-catalyzed quinoline synthesis.

References

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jptcp.com [jptcp.com]

- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. iipseries.org [iipseries.org]

- 7. Knorr Quinoline Synthesis [drugfuture.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. scribd.com [scribd.com]

- 12. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Camps_quinoline_synthesis [chemeurope.com]

- 14. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

2-Hydroxyquinoline: A Cornerstone Intermediate in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known by its tautomeric name quinolin-2(1H)-one, is a versatile heterocyclic aromatic compound that has emerged as a critical structural motif and intermediate in pharmaceutical research and development.[1] Its unique molecular architecture, featuring a fused benzene and pyridine ring system with a hydroxyl group at the 2-position, provides a rich platform for chemical modification, enabling the synthesis of a diverse array of biologically active molecules.[1] This scaffold is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3] Its significance is underscored by its presence in several FDA-approved drugs, particularly in the realm of oncology as kinase inhibitors.[4] This guide provides a comprehensive overview of this compound's physicochemical properties, synthesis, applications in drug discovery, and key experimental protocols, serving as a technical resource for scientists engaged in medicinal chemistry and drug development.

Physicochemical Properties and Synthesis

This compound (CAS 59-31-4) is a light yellow crystalline solid.[5] The equilibrium between its two tautomeric forms, the enol (this compound) and the keto (2-quinolone), is a key characteristic, with the keto form generally predominating in non-aqueous or solid states due to stabilizing hydrogen-bonded dimers.[6] This tautomerism influences its reactivity and interactions with biological targets.

| Property | Value | Reference |

| CAS Number | 59-31-4 | [1][5] |

| Molecular Formula | C₉H₇NO | [5] |

| Molecular Weight | 145.16 g/mol | [5] |

| Physical State | Light yellow crystalline solid | [5] |

| IUPAC Name | Quinolin-2(1H)-one | [7] |

| Synonyms | Carbostyril, 2(1H)-Quinolinone | [5] |

The synthesis of the quinoline scaffold can be achieved through various classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[8][9] Modern advancements have led to more efficient, one-pot, multi-component reactions and transition metal-catalyzed methods, allowing for the construction of highly functionalized this compound derivatives.[6] These methods offer improved yields, regioselectivity, and tolerance to a wider range of functional groups, which is crucial for building libraries of potential drug candidates.[6][9]

Applications in Pharmaceutical Development

The this compound core is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with various biological targets. Its derivatives have been extensively explored for a multitude of therapeutic applications.

Anticancer Activity

The most prominent application of this compound derivatives is in oncology.[10] They serve as the foundational structure for numerous kinase inhibitors, which are crucial for treating cancers driven by aberrant signaling pathways.[4]

-

Kinase Inhibition: Quinolines are key components of drugs that target critical kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and HER2.[11][12] By inhibiting these kinases, the derivatives can arrest the cell cycle, disrupt cell migration, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and induce apoptosis (programmed cell death).[10] Several FDA-approved quinoline-containing kinase inhibitors are in clinical use.[4]

-

DNA Topoisomerase Inhibition: Certain derivatives, such as this compound-4-carboxylic acid, are researched for their potential to inhibit DNA topoisomerase, an enzyme critical for DNA replication in cancer cells.[13]

-

Cytotoxicity: Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines, including breast, lung, liver, and colon cancer.[10][14]

Antidiabetic Activity

Emerging research highlights the potential of this compound as an antidiabetic agent.[1] Studies have shown its ability to inhibit key carbohydrate-metabolizing enzymes.

-

α-Glucosidase and α-Amylase Inhibition: this compound has demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into glucose.[2] By inhibiting these enzymes, it can help to lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes.[1]

Other Therapeutic Areas

The biological activity of the this compound scaffold extends to various other fields:

-

Anti-inflammatory: Derivatives have shown anti-inflammatory properties comparable to standard drugs like diclofenac.[3]

-

Antimicrobial: The quinoline core is famous for its antibacterial (e.g., fluoroquinolones) and antifungal activities.[3]

-

Antimalarial: Historically, quinine, a quinoline alkaloid, was the primary treatment for malaria. This has inspired the development of numerous synthetic quinoline-based antimalarial drugs.[3]

-

Neuroprotection: 8-Hydroxyquinoline derivatives have been investigated for treating neurodegenerative diseases like Alzheimer's.[14]

Quantitative Biological Data

The following table summarizes the inhibitory concentrations (IC₅₀) of select this compound derivatives against various biological targets, illustrating their therapeutic potential.

| Derivative | Target/Cell Line | Activity (IC₅₀) | Therapeutic Area | Reference |

| This compound | α-Glucosidase | 64.4 µg/mL | Antidiabetic | [2] |

| This compound | α-Amylase | 130.5 µg/mL | Antidiabetic | [2] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver Cancer) | 6.25 µg/mL | Anticancer | [14] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D (Breast Cancer) | 12.5–25 µg/mL | Anticancer | [14] |

| Compound 5d (2-sulfanylquinazolin-4(3H)-one deriv.) | HepG2 (Liver Cancer) | 1.94 µM | Anticancer | [11] |

| Compound 5d (2-sulfanylquinazolin-4(3H)-one deriv.) | HER2 Kinase | 0.091 µM | Anticancer | [11] |

| Compound 5d (2-sulfanylquinazolin-4(3H)-one deriv.) | VEGFR2 Kinase | 0.231 µM | Anticancer | [11] |

Signaling Pathways and Mechanism of Action

A primary mechanism through which this compound-based drugs exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and EGFR. These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. Quinoline-based inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.

Caption: VEGFR signaling pathway inhibited by a this compound-based drug.

Experimental Protocols

Protocol: One-Pot Synthesis of a 4-Aryl-2-Quinolone Derivative

This protocol is adapted from a palladium-catalyzed intermolecular Heck reaction followed by an intramolecular C-H amidation, demonstrating a modern approach to synthesizing functionalized 2-quinolones.[6]

Materials:

-

Substituted N-methoxybenzamide

-

Styrene derivative

-

Pd(OAc)₂ (Palladium(II) acetate) catalyst

-

Ag₂CO₃ (Silver carbonate) oxidant

-

PivOH (Pivalic acid)

-

DCE (1,2-Dichloroethane) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the N-methoxybenzamide (1.0 equiv), styrene derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

-

Solvent and Additive Addition: Add anhydrous DCE as the solvent, followed by the addition of PivOH (1.0 equiv) via syringe.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-2-quinolone product.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the synthesis of a 4-aryl-2-quinolone.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in pharmaceutical chemistry. The scaffold's inherent biological activity and amenability to synthetic modification have cemented its role as a cornerstone for the development of novel therapeutics, particularly in the field of oncology. The continued exploration of innovative synthetic methodologies and a deeper understanding of its interactions with biological targets will undoubtedly lead to the discovery of new and more effective drugs. For researchers and drug development professionals, the this compound core remains a promising and fruitful starting point for designing the next generation of medicines to address a wide range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. rroij.com [rroij.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study | MDPI [mdpi.com]

- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 13. This compound-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known by its tautomeric form 2-quinolone or its trivial name carbostyril, is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.[1] It serves as a crucial intermediate in the microbial degradation of quinoline and is a structural motif found in various natural products and pharmacologically active molecules.[1] Understanding its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its role in various chemical and biological processes. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a visualization of its metabolic pathway.

Tautomerism

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (2(1H)-quinolone). The position of this equilibrium can be influenced by the solvent and temperature. Spectroscopic techniques are pivotal in studying this tautomerism, as each form exhibits distinct spectral features.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of the protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.60 | d | |

| H-4 | ~7.23-7.30 | m | |

| H-5 | ~7.23-7.30 | m | |

| H-6 | ~7.23-7.30 | m | |

| H-7 | m | ||

| H-8 | d | ||

| N-H | br s |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a general representation.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a |

Note: A complete, unambiguously assigned ¹³C NMR spectrum with specific chemical shifts was not available in the searched literature. The table serves as a template for expected signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The tautomerism of this compound can be observed through the presence of characteristic bands for the hydroxyl (-OH) or carbonyl (C=O) groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (enol form) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1660 | C=O stretch (keto form) |

| ~1600, 1500, 1470 | Aromatic C=C stretch |

| ~1100 | C-O stretch (enol form) |

Note: The spectrum can show broadness in the -OH stretching region due to hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are sensitive to the solvent and the tautomeric form present. The lactam (keto) form typically absorbs at a lower energy (longer wavelength) compared to the lactim (enol) form.

| Tautomer | λmax (nm) |

| Lactam (keto) | ~29,112 cm⁻¹ (~343 nm) |

| Lactim (enol) | ~31,349 cm⁻¹ (~319 nm) |

Data obtained from gas-phase studies.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and structural features. The fragmentation pattern of this compound involves the loss of carbon monoxide (CO) from the molecular ion.

| m/z | Assignment |

| 145 | [M]⁺ (Molecular ion) |

| 117 | [M - CO]⁺ |

| 90 | [M - CO - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the concentration.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the diamond crystal of the ATR accessory.[3][4][5]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.[4]

-

Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions to determine the molar absorptivity.

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength range: Scan from 200 to 400 nm.

-

-

Measurement: Use a quartz cuvette. Record a baseline spectrum with the solvent. Measure the absorbance of the sample solutions.

-

Data Analysis: Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.

LC-MS

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water mixture).[6][7][8] Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Scan over a mass range that includes the molecular weight of this compound (m/z 145). Perform fragmentation (MS/MS) experiments to confirm the structure.

-

Visualization of Metabolic Pathway

This compound is a key intermediate in the biodegradation of quinoline by various microorganisms. The initial step in many degradation pathways is the hydroxylation of quinoline at the C-2 position to form this compound.[9][10][11][12][13] This is followed by further enzymatic reactions leading to ring cleavage and eventual mineralization.

Caption: Biodegradation pathway of quinoline via this compound.

References

- 1. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 3. agilent.com [agilent.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. 3.1.3. FTIR-ATR Solid-State Characterization [bio-protocol.org]

- 6. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 7. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation pathway of quinolines in a biofilm system under denitrifying conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iwaponline.com [iwaponline.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

Methodological & Application

Application Notes and Protocols for 2-Hydroxyquinoline as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline (2-HQ), also known by its tautomeric form 2-quinolone, is a versatile heterocyclic compound with intrinsic fluorescence properties that make it a valuable tool in various scientific disciplines.[1] Its ability to exhibit changes in fluorescence in response to environmental factors such as pH and the presence of metal ions has led to its application as a fluorescent probe. This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent sensor for pH and metal ion detection, targeting researchers, scientists, and professionals in drug development.

The fluorescence of this compound arises from its two tautomeric forms: the lactim (enol) and the lactam (keto) forms.[2][3] The equilibrium between these two forms is sensitive to the surrounding environment, particularly solvent polarity and pH. The lactim form has its absorption and emission origins at approximately 31,349 cm⁻¹ and the lactam form at 29,112 cm⁻¹.[2] This distinct spectroscopic behavior is the basis for its use as a fluorescent probe.

Principle of Fluorescence Sensing

The application of this compound as a fluorescent probe is primarily based on two key mechanisms:

-

pH Sensing: The fluorescence of this compound is highly dependent on the pH of the medium. The protonation state of the nitrogen atom and the hydroxyl group influences the tautomeric equilibrium and, consequently, the fluorescence emission.[4] Generally, changes in pH lead to shifts in the excitation and emission spectra, as well as variations in fluorescence intensity, allowing for the determination of pH.

-

Metal Ion Detection: this compound can act as a chelating agent for various metal ions. Upon binding with a metal ion, its fluorescence properties can be significantly altered through mechanisms such as:

-

Chelation-Enhanced Fluorescence (CHEF): The chelation of a metal ion can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

-

Chelation-Enhanced Quenching (CHEQ): Conversely, binding to certain metal ions, particularly paramagnetic ones, can lead to fluorescence quenching through energy or electron transfer processes.[5]

-

These mechanisms allow for the selective and sensitive detection of specific metal ions.

Data Presentation

The following tables summarize the key quantitative data for this compound as a fluorescent probe.

Table 1: Spectroscopic Properties of this compound Tautomers

| Tautomer | Absorption Origin (cm⁻¹) | Emission Origin (cm⁻¹) |

| Lactim (this compound) | 31,349 | - |

| Lactam (2-Quinolone) | 29,112 | - |

Data obtained from gas-phase spectroscopy.[2]

Table 2: Application of this compound Derivatives as Fluorescent Probes

| Analyte | Probe | Excitation λ (nm) | Emission λ (nm) | Detection Limit | Reference |

| Hg²⁺ | Rhodamine-based 8-hydroxyquinoline | - | 594 | 9.67 x 10⁻⁸ M | [6] |

| Zn²⁺ | 8-hydroxyquinoline derivative | 420 | 596 | - | [7] |

| Fe²⁺ | 5-Chloro-8-hydroxyquinoline | - | - | 0.04 ± 0.10 ppm | [7] |

| Alkaline pH | Bis[2-(2′-hydroxyphenyl)benzazole] | 444 | - | - | [1][8] |

Note: Data for derivatives are provided as illustrative examples of the potential of the quinoline scaffold.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurements

This protocol outlines the basic steps for performing fluorescence measurements using this compound.

Materials:

-

This compound (analytical grade)[9]

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or buffer solution)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) by dissolving the required amount in the chosen solvent. Sonication may be used to aid dissolution.

-

Working Solution Preparation: Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µM) in the appropriate solvent or buffer.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Set the excitation and emission wavelengths based on the spectral characteristics of this compound in the chosen solvent. For general scanning, a broad wavelength range can be used initially to determine the optimal wavelengths.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the blank solution (solvent or buffer without this compound) and place it in the fluorometer to zero the instrument.

-

Replace the blank with the cuvette containing the this compound working solution.

-

Acquire the fluorescence emission spectrum by scanning the emission wavelengths while keeping the excitation wavelength fixed.

-

Acquire the fluorescence excitation spectrum by scanning the excitation wavelengths while keeping the emission wavelength fixed at the determined maximum.

-

Protocol 2: Determination of pH using this compound

This protocol describes how to use this compound as a fluorescent probe for pH measurement.

Materials:

-

This compound stock solution (1 mM in ethanol)

-

A series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer)

-

Fluorometer

-

pH meter

Procedure:

-

Sample Preparation: For each pH value to be tested, prepare a solution by adding a small aliquot of the this compound stock solution to the buffer solution to reach a final concentration of ~10 µM. Ensure the volume of the stock solution is minimal to avoid altering the buffer's pH.

-

Fluorescence Measurement:

-

Following the general procedure in Protocol 1, record the fluorescence emission spectrum for each pH sample.

-

Record the fluorescence intensity at the emission maximum for each pH.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

The resulting titration curve can be used to determine the pKa of the probe and to measure the pH of unknown samples by correlating their fluorescence intensity to the calibration curve.

-

Protocol 3: Detection of Metal Ions using this compound

This protocol details the use of this compound for the detection of a specific metal ion. This example focuses on a generic "turn-on" sensing mechanism.

Materials:

-

This compound stock solution (1 mM in a suitable solvent like acetonitrile or ethanol-water mixture)

-

Stock solutions of various metal ions (e.g., 10 mM of ZnCl₂, FeCl₃, CuCl₂, etc. in deionized water)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Fluorometer

Procedure:

-

Selectivity Study:

-

Prepare a series of solutions containing this compound (e.g., 10 µM) in the buffer.

-

To each solution, add a different metal ion to a final concentration of, for example, 100 µM.

-

Record the fluorescence emission spectrum for each sample.

-

Compare the fluorescence intensity of the solutions containing different metal ions to identify which ion causes a significant change (enhancement or quenching).

-

-

Titration Experiment:

-

Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) in the buffer.

-

Add increasing concentrations of the target metal ion (the one identified in the selectivity study) to these solutions.

-

Record the fluorescence emission spectrum for each concentration of the metal ion.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

-

This plot can be used to determine the detection limit and the linear range of detection for the target metal ion. The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.

-

Visualizations

Caption: Workflow for pH sensing using this compound.

Caption: Workflow for metal ion detection using this compound.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

References

- 1. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the fluorimetric and colorimetric detection of cobalt ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00445K [pubs.rsc.org]

- 6. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound 98 59-31-4 [sigmaaldrich.com]

Application Notes and Protocols: Fluorescence Quenching of 2-Hydroxyquinoline by Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline (2-HQ), a heterocyclic aromatic compound, exhibits intrinsic fluorescence that can be selectively quenched by various metal ions. This phenomenon forms the basis of sensitive and selective detection methods for metal ions, which is of significant interest in environmental monitoring, biological imaging, and pharmaceutical analysis. The interaction between 2-HQ and metal ions, typically involving chelation, can lead to a decrease in fluorescence intensity through mechanisms such as photoinduced electron transfer (PET), chelation-enhanced quenching (CHEQ), and static or dynamic quenching.[1][2] These application notes provide a summary of the quantitative data, detailed experimental protocols for fluorescence quenching studies, and visualizations of the underlying mechanisms and workflows. While much of the available literature focuses on the isomer 8-hydroxyquinoline (8-HQ) and its derivatives due to their strong chelating properties, the principles and methodologies are largely applicable to 2-HQ.[3][4][5][6]

Data Presentation

The following tables summarize the quantitative data for the fluorescence quenching of hydroxyquinoline derivatives by various metal ions. It is important to note that these values can be influenced by experimental conditions such as pH, solvent, and temperature.

Table 1: Stern-Volmer Quenching Constants (Ksv) for Hydroxyquinoline Derivatives with Various Metal Ions

| Fluorophore System | Metal Ion | Ksv (M-1) | Solvent System | Reference |

| Naphthalene in SDS micelles | Fe3+ | > Cu2+ > Pb2+ > Cr3+ > Ni2+ | Aqueous micellar SDS | [7] |

| Pyrazoline-based sensor | Fe3+ | 1.3 x 105 | Not Specified | [8] |

Table 2: Binding Constants (Ka) for Hydroxyquinoline Derivatives with Metal Ions

| Ligand | Metal Ion | log Ka | Method | Reference |

| 8-Hydroxyquinoline (HQ) | Al(III), Ca(II), Cd(II), Co(II), Cu(II), Fe(III), Mg(II), Ni(II), Pb(II), Zn(II) | Various | Potentiometric Titration | [5][6] |

| 5-Nitro-8-hydroxyquinoline-Proline Hybrid | Fe(III), Fe(II), Cu(II), Zn(II) | Various | UV-vis spectrophotometric titrations | [9] |

| Poly(8-hydroxyquinoline) | Al(III), Ca(II), Cd(II), Co(II), Cu(II), Fe(III), Mg(II), Ni(II), Pb(II), Zn(II) | Various | Potentiometric Titration | [10] |